molecular formula C23H29N3O4S B2639030 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-87-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Número de catálogo B2639030
Número CAS: 688053-87-4
Peso molecular: 443.56
Clave InChI: KMAGTLCPPCMFBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed various synthesis methods for compounds with structural similarities, focusing on the creation of derivatives with potential biological activities. For example, Markosyan et al. (2015) described the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing a method that could be applicable to the synthesis of related compounds (Markosyan et al., 2015). These synthesis techniques are crucial for creating derivatives for further pharmacological evaluation.

Biological Activity and Potential Therapeutic Uses

Several studies have focused on evaluating the biological activities of compounds with structural features similar to the query compound, revealing promising applications in the treatment of various conditions:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, indicating their potential as novel therapeutic agents against resistant bacterial strains. For instance, El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and assessed their antimicrobial efficacy, providing a foundation for the development of new antibiotics (El‐Kazak & Ibrahim, 2013).

  • Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties. Markosyan et al. (2015) reported that several synthesized derivatives exhibited high anti-monoamine oxidase and antitumor activity, suggesting potential applications in cancer therapy (Markosyan et al., 2015).

  • Enzyme Inhibition : The ability to selectively inhibit specific enzymes makes these compounds interesting candidates for drug development. For example, compounds similar to the query have been studied for their potential as peptide deformylase inhibitors, a target for antibacterial drug development (Apfel et al., 2001).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 2-(cyclohex-1-en-1-yl)ethanamine and 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline. The reaction involves several steps, including protection of the amine group, bromination, substitution, and deprotection.", "Starting Materials": [ "2-(cyclohex-1-en-1-yl)ethanamine", "6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline", "Hexanoyl chloride", "Triethylamine", "Thionyl chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group in 2-(cyclohex-1-en-1-yl)ethanamine using hexanoyl chloride and triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide.", "Step 2: Bromination of 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline using thionyl chloride to form 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride.", "Step 3: Substitution of the protected amine group in N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide with 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride using triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide.", "Step 4: Deprotection of the amine group using hydrochloric acid and sodium bicarbonate to obtain the final compound.", "Step 5: Purification of the final compound using a combination of ethyl acetate, methanol, and water, followed by drying with diethyl ether." ] }

Número CAS

688053-87-4

Nombre del producto

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Fórmula molecular

C23H29N3O4S

Peso molecular

443.56

Nombre IUPAC

N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31)

Clave InChI

KMAGTLCPPCMFBP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.